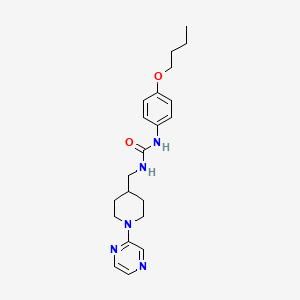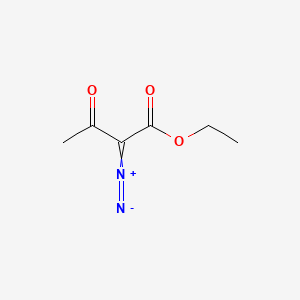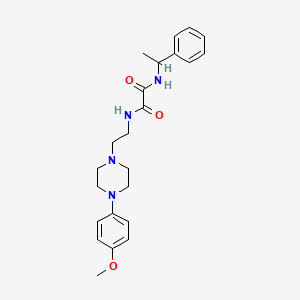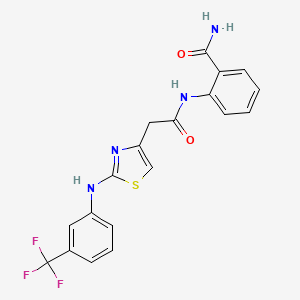
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known as BPPU, is a synthetic compound that has shown potential as a therapeutic agent for a range of conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Urea derivatives are extensively explored for their medicinal properties, particularly as inhibitors of various biological targets. For instance, flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, optimizing pharmacophore interactions for enhanced inhibitory activities (Vidaluc et al., 1995). Similarly, compounds targeting the urokinase receptor have shown promising results in inhibiting breast cancer cell invasion, migration, and adhesion, suggesting the potential of urea derivatives in anticancer drug development (Wang et al., 2011).
Biochemical Studies
Urea derivatives have been utilized in studies focusing on selective oxidation processes. The catalytic system comprising methyltrioxorhenium and hydrogen peroxide has been applied for the selective oxidation of uracil and adenine derivatives, highlighting the relevance of urea compounds in biochemical transformations (Saladino et al., 2000).
Pharmacokinetic Enhancements
In the domain of soluble epoxide hydrolase (sEH) inhibitors, urea derivatives have shown significant pharmacokinetic improvements when compared to earlier compounds, demonstrating the importance of structural modifications in drug design for achieving better potency and bioavailability (Rose et al., 2010).
Anticancer Activities
Recent developments in the synthesis of urea derivatives have led to compounds with potent antiproliferative effects against various cancer cell lines. This includes the design and evaluation of new series of urea derivatives as anticancer agents, providing insights into the structural features critical for their activities (Feng et al., 2020).
Molecular Interaction Studies
Molecular interaction studies of urea derivatives with specific receptors, such as the CB1 cannabinoid receptor, contribute to our understanding of ligand-receptor interactions and the development of receptor antagonists (Shim et al., 2002).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-2-3-14-28-19-6-4-18(5-7-19)25-21(27)24-15-17-8-12-26(13-9-17)20-16-22-10-11-23-20/h4-7,10-11,16-17H,2-3,8-9,12-15H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXLDKRRQUNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)




![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)




![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)